Styraxjaponoside A

Description

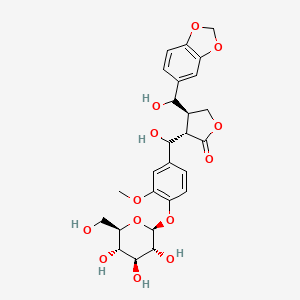

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H30O13 |

|---|---|

Molecular Weight |

550.5 g/mol |

IUPAC Name |

(3S,4R)-4-[1,3-benzodioxol-5-yl(hydroxy)methyl]-3-[hydroxy-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |

InChI |

InChI=1S/C26H30O13/c1-34-16-6-12(3-5-15(16)38-26-24(32)23(31)22(30)18(8-27)39-26)21(29)19-13(9-35-25(19)33)20(28)11-2-4-14-17(7-11)37-10-36-14/h2-7,13,18-24,26-32H,8-10H2,1H3/t13-,18+,19-,20?,21?,22+,23-,24+,26+/m0/s1 |

InChI Key |

NIIFAUHRYCGALG-HLMQNJTASA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C([C@@H]2[C@H](COC2=O)C(C3=CC4=C(C=C3)OCO4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C2C(COC2=O)C(C3=CC4=C(C=C3)OCO4)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Synonyms |

styraxjaponoside A |

Origin of Product |

United States |

Origin, Isolation, and Advanced Structural Elucidation Methodologies of Styraxjaponoside a

Botanical Source and Ethnobotanical Context of Styrax japonica Sieb. et Zucc.

Styraxjaponoside A is a naturally occurring chemical compound derived from Styrax japonica, a flowering plant belonging to the family Styracaceae. The study of its botanical origin provides essential context for its phytochemical properties and isolation.

Styrax japonica, commonly known as the Japanese snowbell, is a deciduous tree native to East Asia. wikipedia.orgpfaf.orgwordpress.com Its natural habitat encompasses thickets and thin woods in mountainous and hilly regions across Japan, Korea, and Southern China. wikipedia.orgpfaf.org As a species, it boasts the largest distribution within the Styrax genus. wikipedia.org

Ecologically, the plant demonstrates specific preferences for its growing conditions. It thrives in organically rich, acidic to neutral, well-drained soils with medium moisture. pfaf.orgwordpress.commissouribotanicalgarden.org While it can grow in full sun, it prefers a sheltered position with partial shade, especially protection from cold, dry winds and the intense morning sun. wikipedia.orgpfaf.orgncsu.edu The species is hardy and can tolerate temperatures down to approximately -15°C (5°F), corresponding to USDA hardiness zones 5 through 8. wikipedia.orgmissouribotanicalgarden.org Due to its ornamental qualities, it is widely cultivated in parks and gardens in North America and Europe. wikipedia.orgmissouribotanicalgarden.org

**Geographical Distribution of *Styrax japonica***

| Region | Native Habitat Description |

|---|---|

| East Asia | Native to Japan, Korea, and Southern China. wikipedia.orgwordpress.comunc.edu |

| Japan | Found in thickets and thin woods in mountains and hills throughout the country. pfaf.org |

| Global Cultivation | Widely grown as an ornamental tree in parks and gardens across North America and Europe. wikipedia.org |

Various parts of Styrax japonica have a history of use in traditional practices and have been recognized for their diverse phytochemical composition.

In Chinese traditional medicine, the plant has been employed for its analgesic and antitussive properties, used to treat ailments such as toothaches, sore throats, and coughs. wikipedia.orgmdpi.com Beyond medicinal applications, the hardwood of the tree was traditionally used to craft umbrella ribs and pieces for the Japanese strategy game, shogi. wikipedia.orgncsu.edumonrovia.com The saponin (B1150181) content of the young fruit's dried pericarp was utilized to create a washing soap. wikipedia.org

The phytochemical significance of Styrax japonica is underscored by the variety of compounds isolated from its extracts. The stem bark contains triterpenoids and sterols. wikipedia.org Extracts from different parts of the plant have demonstrated various biological effects; for instance, flower ethanol extracts have shown analgesic properties, while stem-bark extracts have exhibited hypoglycaemic effects. wikipedia.org The plant is a rich source of lignans (B1203133) and other glycosides, including egonol (B1663352), masutakeside I, and straxosides A and B. wikipedia.org

**Traditional and Material Uses of *Styrax japonica***

| Plant Part | Traditional Use |

|---|---|

| Flowers | Used in Chinese folk medicine to relieve pain, such as toothaches and sore throats. wikipedia.orgmdpi.com |

| Stem Bark | Extracts used for their hypoglycaemic effects. wikipedia.org |

| Wood | Utilized for making umbrella handles and shogi game pieces. wikipedia.orgncsu.edumonrovia.com |

| Young Fruit (Pericarp) | Dried and used to make washing soap due to saponin content. wikipedia.org |

Scientific investigations have identified specific parts of the Styrax japonica plant as the primary sources for the isolation of this compound. Research has definitively shown that the stem bark is a key source from which this compound is isolated. nih.gov

In a study focused on identifying virus-cell fusion inhibitory components, five compounds, including this compound and Styraxjaponoside B, were successfully isolated from the stem bark of Styrax japonica. nih.gov While other parts of the plant, such as the leaves and flowers, are sources of various other phytochemicals like lignans and saponins (B1172615), the stem bark is the specifically documented source of this compound. wikipedia.orgresearchgate.netresearcher.liferesearchgate.net

Advanced Methodologies for Isolation and Purification of this compound

The isolation of this compound from its botanical source is a multi-step process that relies on modern extraction and chromatographic techniques to achieve a high degree of purity.

The initial step in isolating this compound involves solvent extraction, a method used to separate compounds from solid or semi-solid samples based on their solubility in a particular solvent. organomation.comresearchgate.net This process begins with the collection and preparation of the plant material, typically the dried and powdered stem bark of Styrax japonica.

A common strategy involves maceration or percolation of the plant material with a polar solvent. For instance, a 70% aqueous ethanol solution has been used to create a crude extract from S. japonica leaves to isolate other lignans. researchgate.net Following the initial extraction, the crude extract undergoes fractionation. This involves partitioning the extract between two immiscible solvents, such as water and an organic solvent like chloroform, to separate compounds based on their polarity. researchgate.net This yields different fractions (e.g., a chloroform-soluble fraction), which concentrates specific classes of compounds and prepares them for further purification.

Following extraction and initial fractionation, chromatographic techniques are essential for the purification of this compound. bioanalysis-zone.com Chromatography separates the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. bioanalysis-zone.com

Column Chromatography: The fractionated extract is often first subjected to column chromatography. This technique uses a solid stationary phase, such as silica (B1680970) gel or Sephadex LH-20, packed into a column. researchgate.netresearchgate.net The mixture is applied to the top of the column, and a solvent (the mobile phase) is passed through it. Compounds separate based on their affinity for the stationary phase, allowing for the collection of distinct fractions.

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve a high-purity compound, preparative HPLC is frequently employed. nih.gov This method uses high pressure to pass the solvent through a column packed with smaller particles, resulting in higher resolution and separation efficiency compared to standard column chromatography. It is a crucial step in isolating a specific compound like this compound from a complex mixture of closely related lignans.

Through the sequential application of these extraction and chromatographic methods, this compound can be isolated from the stem bark of Styrax japonica as a purified compound suitable for structural elucidation and further research.

Rigorous Structural Elucidation Methodologies of this compound

Complementary Computational Chemistry Approaches for Structural Confirmation

The definitive structural elucidation of complex natural products like this compound relies heavily on a combination of sophisticated spectroscopic techniques. However, to further solidify the proposed structure and gain deeper insights into its three-dimensional conformation, complementary computational chemistry approaches are invaluable. These in silico methods provide a theoretical framework to validate experimental data and predict molecular properties.

In the structural confirmation of lignan (B3055560) glycosides such as this compound, several computational techniques are particularly insightful. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. By employing DFT, researchers can predict the NMR chemical shifts (¹H and ¹³C) of a proposed structure. These theoretically calculated chemical shifts can then be compared with the experimentally obtained NMR data. A strong correlation between the calculated and experimental values provides robust evidence for the correctness of the assigned structure. This is especially useful in resolving ambiguities that may arise from complex or overlapping signals in the experimental spectra.

Furthermore, computational methods are instrumental in determining the absolute stereochemistry of chiral molecules like this compound. Theoretical calculations of electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra are powerful tools in this regard. By generating theoretical ECD and ORD spectra for all possible stereoisomers of the proposed structure and comparing them with the experimentally measured spectra, the absolute configuration of the molecule can be confidently assigned.

Molecular modeling and conformational analysis are also key computational approaches. These methods allow for the exploration of the potential low-energy conformations of the molecule in solution. Understanding the preferred spatial arrangement of the atoms is crucial for interpreting certain NMR parameters, such as nuclear Overhauser effect (NOE) correlations, which are dependent on the through-space proximity of protons. By identifying the most stable conformers, researchers can rationalize the observed NOE data and gain a more complete picture of the molecule's structure and dynamics.

While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the application of these well-established computational methodologies to analogous lignan glycosides is a standard practice in modern natural product chemistry. The synergy between experimental spectroscopic data and theoretical calculations provides a higher level of confidence in the final structural assignment.

Table 1: Key Computational Chemistry Techniques in Structural Elucidation

| Technique | Application in Structural Confirmation of this compound | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of ¹H and ¹³C NMR chemical shifts. | Correlation with experimental NMR data to validate the proposed planar structure. |

| Theoretical ECD/ORD Calculations | Determination of the absolute stereochemistry. | Matching of theoretical spectra of a specific stereoisomer with the experimental spectra. |

| Molecular Modeling/Conformational Analysis | Identification of low-energy conformers. | Rationalization of NOE correlations and understanding of the molecule's 3D structure. |

Detailed research findings on the specific application of these computational methods to this compound would require access to proprietary research data or more specialized scientific publications. However, the principles outlined above represent the standard and powerful computational toolkit available to chemists for the comprehensive structural elucidation of complex natural products.

Biosynthetic Pathways and Precursors of Styraxjaponoside a

Proposed Biosynthetic Route from Primary Metabolites to Styraxjaponoside A

The biosynthesis of lignans (B1203133) generally begins with the conversion of phenylalanine or tyrosine into cinnamic acid derivatives through the action of enzymes like phenylalanine ammonia-lyase (PAL). These cinnamic acid derivatives are then further modified through hydroxylation, methylation, and reduction steps to produce the three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. nih.govfishersci.cathegoodscentscompany.comthegoodscentscompany.comwikipedia.orgwikipedia.orgmpg.decdutcm.edu.cnuni.lunih.gov

While the specific route to this compound has not been fully elucidated, it is hypothesized to involve the dimerization of monolignols or their derivatives, followed by further modifications such as oxidation, reduction, cyclization, and glycosylation. Lignan (B3055560) biosynthesis often involves the stereoselective coupling of two monolignol radicals, typically catalyzed by dirigent proteins, which dictate the stereochemistry of the resulting lignan core.

Identification of Key Intermediates and Biosynthetic Precursors

Based on the general lignan biosynthetic pathway and the structure of this compound, several compounds are likely intermediates or precursors. Monolignols such as coniferyl alcohol and sinapyl alcohol are fundamental precursors for many lignans. nih.govfishersci.cathegoodscentscompany.comthegoodscentscompany.comwikipedia.orgwikipedia.orgmpg.decdutcm.edu.cnuni.lunih.gov Lignans like pinoresinol (B1678388), lariciresinol, secoisolariciresinol, and matairesinol (B191791) represent common intermediate structures in lignan biosynthesis and could potentially be involved in the pathway leading to this compound. wikipedia.orgwikidata.orgwikidata.orgthegoodscentscompany.comthegoodscentscompany.comwikipedia.orghmdb.cathegoodscentscompany.comwikipedia.orgontosight.ainih.govnih.govnih.govwikipedia.orguni.luuni.lucenmed.comuni.luuni.luuni.luuni.luuni.lucdutcm.edu.cnctdbase.org The glycosylation step, which adds a sugar moiety to the lignan core, is a late-stage modification in the biosynthesis of lignan glycosides like this compound.

Elucidation of Enzymatic Reactions and Mechanisms in this compound Biosynthesis

The enzymatic machinery involved in lignan biosynthesis is complex and involves several key classes of enzymes. Phenylalanine ammonia-lyase (PAL) is the entry point enzyme from primary metabolism. Enzymes like cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) are involved in the conversion of cinnamic acid derivatives. researchgate.netnih.gov Key enzymes in monolignol biosynthesis include hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT), p-coumarate 3-hydroxylase (C3H), caffeoyl-CoA O-methyltransferase (CCoAOMT), ferulate 5-hydroxylase (F5H), caffeic acid O-methyltransferase (COMT), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD). Dimerization of monolignols is often catalyzed by laccases or peroxidases in conjunction with dirigent proteins, which control the stereochemistry of the coupling. Glycosyltransferases are responsible for attaching sugar units to the lignan structure, forming glycosides. While the specific enzymes leading directly to this compound are not explicitly detailed in the search results, these enzyme classes are generally involved in the biosynthesis of related lignan glycosides.

Genetic and Molecular Regulation of Biosynthetic Gene Clusters

The genes encoding the enzymes involved in plant secondary metabolism, including lignan biosynthesis, are often organized into gene clusters. The regulation of these genes is complex and can be influenced by developmental cues, environmental factors, and stress. Transcription factors play a crucial role in controlling the expression of these biosynthetic genes. While specific gene clusters and regulatory mechanisms for this compound biosynthesis in Styrax japonicus were not found in the provided search results, research on the biosynthesis of other lignans suggests that similar genetic and molecular regulatory elements are likely involved.

Comparative Analysis of Biosynthesis with Related Lignan Glycosides

This compound belongs to the class of lignan glycosides. The biosynthesis of lignans shares common initial steps involving the phenylpropanoid pathway and the production of monolignols. researchgate.net However, the downstream dimerization, modification, and glycosylation steps can vary, leading to the diverse array of lignan structures found in nature. For example, the biosynthesis of furofuran lignans like pinoresinol and syringaresinol (B1662434) involves oxidative coupling guided by dirigent proteins, followed by cyclization. wikidata.orgthegoodscentscompany.comontosight.ainih.govwikipedia.orguni.lucenmed.comuni.luuni.lucenmed.com The biosynthesis of lignan lactones like matairesinol involves different cyclization mechanisms. thegoodscentscompany.comhmdb.cawikipedia.orgnih.govuni.lu The glycosylation patterns (the type of sugar and the attachment site) also differ among lignan glycosides, contributing to their structural and functional diversity. Comparing the proposed pathway for this compound with the known biosynthesis of other lignan glycosides can provide clues about the specific enzymatic steps and intermediates involved.

Mechanistic Investigations of Biological Activities of Styraxjaponoside a

In Vitro Pharmacological Characterization and Target Identification

In vitro studies are crucial for understanding how a compound interacts with biological systems at a cellular and molecular level. These investigations aim to characterize the pharmacological profile of Styraxjaponoside A and identify its specific molecular targets.

Assessment of Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans)

This compound has demonstrated significant inhibitory effects against various human pathogenic fungal strains, including Candida albicans. biomolther.orgnih.govresearchgate.net Studies have shown that the compound is effective against both the yeast and mycelial forms of C. albicans. biomolther.org The destruction of serum-induced mycelial C. albicans cells treated with this compound has been observed, indicating its intrinsic antimicrobial property against this pathogen. biomolther.org

Research has investigated the minimum inhibitory concentrations (MICs) of this compound against fungal strains using methods such as micro-dilution and MTT assays. biomolther.org These studies confirm the antifungal potency of this compound.

Studies on Membrane-Disruptive Mechanisms in Fungal Cells (e.g., Membrane Depolarization, Permeability Alteration via DiBAC4(3), DPH fluorescence analysis, Calcein-leakage)

Multiple lines of evidence suggest that the antifungal activity of this compound is mediated, at least in part, by membrane-disruptive mechanisms. biomolther.orgresearchgate.net

Studies utilizing the fluorescent dye bis-(1,3-dibutylbarbituric acid) trimethine oxonol [DiBAC4(3)], a probe sensitive to membrane potential, have indicated that this compound can induce plasma membrane depolarization in fungal cells. biomolther.orgnih.govresearchgate.netaatbio.comdojindo.com An increase in DiBAC4(3) fluorescence intensity upon treatment with the compound is indicative of membrane depolarization. dojindo.com

Fluorescence analysis with 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), a probe used to study membrane interiors and fluidity, has also been employed. biomolther.orgcenmed.comwikipedia.org A reduction in DPH fluorescence intensity in C. albicans cells treated with this compound has been correlated with the compound's antimicrobial effect and suggests perturbation of the plasma membrane. biomolther.org

While the provided search results specifically mention calcein-leakage measurements in the context of Styraxjaponoside C and other antifungal agents as indicators of membrane disruption researchgate.net, direct evidence of this compound inducing calcein (B42510) leakage from fungal cells or liposomes was not explicitly found in the provided snippets. However, calcein leakage assays are a standard method to assess membrane permeability alterations. Calcein is a fluorescent dye that is typically retained within intact vesicles or cells; its leakage indicates membrane damage. wikipedia.orgciteab.comfishersci.ptuni.lu

The observed membrane depolarization and perturbation effects strongly support the hypothesis that this compound exerts its antifungal activity by disrupting fungal cell membranes. biomolther.orgresearchgate.net

Modulation of Specific Cellular Pathways (e.g., Calcineurin Pathway Inhibition)

Some studies suggest that certain plant-derived compounds, including phenylpropanoid glycosides, can act as calcineurin inhibitors and exhibit antifungal activity. unina.it Calcineurin is a phosphatase enzyme involved in various cellular processes in eukaryotes, including immune responses and fungal growth and survival. mdpi.comnih.govnih.govfrontiersin.orgdrugs.com Inhibition of the calcineurin pathway has been explored as a strategy for developing antifungal drugs. frontiersin.org

While the provided search results mention calcineurin pathway inhibition in the context of other compounds and antifungal mechanisms mdpi.comnih.govnih.govfrontiersin.orgdrugs.comguidetopharmacology.orgguidetopharmacology.orguni-freiburg.de, a direct link between this compound and the inhibition of the calcineurin pathway was not explicitly established in the provided snippets. However, given that this compound is a lignan (B3055560) glycoside biomolther.org, a class of compounds that can include phenylpropanoid glycosides unina.it, further investigation into its potential modulation of the calcineurin pathway could be warranted.

Enzyme Inhibition/Activation Studies (e.g., Matrix Metalloproteinase (MMP-9) Inhibition, Acetylcholinesterase (AChE) Inhibition)

Investigations into the enzyme inhibitory or activating properties of this compound can reveal additional potential therapeutic targets.

Matrix Metalloproteinase-9 (MMP-9) is an enzyme involved in the degradation of the extracellular matrix and has been implicated in various physiological and pathological processes, including inflammation and tumor progression. techscience.com Inhibition of MMP-9 is a target for therapeutic intervention in certain conditions. techscience.com While the provided search results discuss MMP-9 inhibition and various inhibitors techscience.comciteab.comnih.govciteab.comresearchgate.net, direct evidence of this compound inhibiting MMP-9 was not found in the provided snippets.

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes acetylcholine, a neurotransmitter crucial for cognitive function. rsc.orgroyalsocietypublishing.org Inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease. rsc.orgroyalsocietypublishing.org The search results mention AChE as a drug target and discuss inhibitors rsc.orgroyalsocietypublishing.orgnih.govnih.gov, but there is no direct information linking this compound to AChE inhibition in the provided snippets.

Based on the provided search results, there is no direct evidence presented regarding the inhibition or activation of MMP-9 or Acetylcholinesterase by this compound.

Influence on Cell Signaling Cascades (e.g., Phosphorylation Events)

Cell signaling cascades are fundamental to cellular communication and function, involving a series of molecular events often initiated by the binding of a ligand to a receptor, leading to intracellular signal transduction khanacademy.orgmdpi.com. These pathways frequently involve second messengers and protein phosphorylation or dephosphorylation, which can alter protein conformation and enzyme activity mdpi.comvdoc.pubnih.gov.

While specific detailed research findings on the direct influence of this compound on phosphorylation events are limited in the provided search results, studies on related compounds and general cell signaling mechanisms offer context. For instance, protein phosphorylation is a crucial regulatory mechanism in numerous intracellular signaling transduction pathways and is a significant therapeutic target for various diseases nih.gov. The activation of receptors can trigger intracellular signaling cascades through second messengers and protein phosphorylation/dephosphorylation to induce downstream cellular responses slideshare.net.

Research on other natural compounds has demonstrated modulation of phosphorylation events. For example, sesamin (B1680957) was shown to inhibit the phosphorylation of extracellular signal-regulated protein kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family, in stimulated T cells, suggesting an influence on T cell activation via regulation of the MAPK phosphorylation pathway researchgate.net. Similarly, A-type cranberry proanthocyanidins (B150500) have been reported to inhibit MMP-1 production with reduced phosphorylation of ERK, JNK, and p38 vdoc.pub. These examples highlight the potential for natural compounds like lignan glycosides to interact with and modulate phosphorylation-dependent signaling pathways.

Further research is needed to specifically delineate how this compound impacts various cell signaling cascades, including identifying the specific kinases or phosphatases it may target and the downstream effects on cellular processes.

Preclinical In Vivo Models for Mechanistic Elucidation

Preclinical in vivo models are essential for investigating the biological activities and underlying mechanisms of compounds in a complex living system reading.ac.uk. These models allow for the assessment of a compound's effects on physiological processes, its distribution and metabolism, and its interaction with various organ systems.

Studies involving Styrax japonicus extracts and isolated compounds, including those that may contain this compound, have utilized animal models to investigate biological activities such as antinociceptive and antifungal effects nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Use of Specific Animal Models to Investigate Biological Activities (e.g., in vivo antifungal models, in vivo neuroprotection models)

Animal models have been employed to investigate the biological activities of compounds from Styrax japonicus. For instance, studies on the antinociceptive effects of Styrax japonicus flower extracts and isolated compounds, such as jegosaponin A (a compound structurally illustrated in a study investigating antinociceptive effects), have been conducted using animal tests nih.govresearchgate.netresearchgate.net. These tests included models like the hot plate test, acetic acid-induced writhing test, and formalin test in mice to evaluate analgesic responses researchgate.net.

In the context of antifungal activity, in vivo antifungal models are used to evaluate the efficacy of compounds against fungal infections researchgate.netfrontiersin.orgnih.gov. While the provided results specifically mention the investigation of antifungal effects and action mechanisms of this compound and B, the details of in vivo antifungal models used for these specific compounds are not extensively described in the snippets, beyond stating that the antifungal efficacy of a combination therapy including another compound was evaluated in a mouse systemic fungal infection model frontiersin.org. General reviews mention the use of preclinical studies, including in vitro and in vivo fluorescent studies, to understand antifungal mechanisms of other compounds, suggesting membrane-active mechanisms researchgate.net.

Regarding neuroprotection models, while the search results discuss the neuroprotective effects of analgesics and the involvement of neurotransmitter systems in neuroprotection, specific in vivo neuroprotection models directly utilizing this compound were not detailed numberanalytics.com. However, the investigation into the compound's effects on neurotransmitter systems, particularly in the context of analgesia, suggests potential relevance to neurological function nih.govresearchgate.netresearchgate.net.

Biomarker Analysis and Pharmacodynamic Profiling in Animal Tissues

Biomarker analysis and pharmacodynamic profiling in animal tissues are crucial for understanding how a compound affects biological targets and pathways in vivo offspringbiosciences.cominnovad-global.com. Biomarkers can include molecular, histological, or physiological indicators that reflect the effects of a compound nih.gov. Pharmacodynamic profiling involves studying the biochemical and physiological effects of a drug and its mechanism of action offspringbiosciences.com.

In the study investigating the antinociceptive effect of jegosaponin A, contents of neurotransmitters and relevant metabolites were quantified in different brain regions of mice researchgate.net. Specifically, the levels of 5-HT and its metabolite (5-HIAA) were measured in hippocampus and striatum tissues after administration, indicating a form of biomarker analysis to assess the compound's impact on neurotransmitter levels nih.govresearchgate.netresearchgate.net.

Biomarker analysis on intact tissue can be performed using various modalities, including immunohistochemistry, immunofluorescence, and in situ hybridization ucsd.edu. These techniques allow for the visualization and quantification of specific proteins or nucleic acids within tissues, providing insights into the molecular effects of a compound ucsd.edu. Pharmacodynamic studies can involve investigating the binding properties of compounds to human and animal tissue to understand target engagement offspringbiosciences.com.

Histopathological and Immunochemical Assessments in Organ Systems

Histopathological assessment involves the microscopic examination of tissues to identify structural changes indicative of disease or the effects of a treatment rcpath.orgwindows.net. Immunochemical assessments, such as immunohistochemistry, use antibodies to detect specific proteins in tissue sections, providing information on protein expression and localization ucsd.edu. These methods are valuable for understanding the impact of a compound on organ systems at a cellular and molecular level.

Immunohistochemistry and immunofluorescence are techniques used for biomarker analysis on intact tissue and can visualize co-localized biomarkers, enabling multiplexing ucsd.edu. These techniques could be applied to assess the effects of this compound on protein expression and cellular markers in various organ systems.

Investigation of Neurotransmitter System Involvement (e.g., GABAergic and Serotonergic Systems for Analgesic Effects)

The involvement of neurotransmitter systems, such as the GABAergic and serotonergic systems, in the analgesic effects of compounds is a significant area of investigation nih.govresearchgate.netmdpi.compatsnap.com. The GABAergic system, utilizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), plays a crucial role in regulating neuronal excitability and is a target for some analgesics patsnap.comscienceopen.comgraphyonline.comfrontiersin.org. The serotonergic system, involving serotonin (B10506) (5-HT), is also implicated in pain modulation, with descending serotonergic pathways influencing pain sensitivity mdpi.comelifesciences.orguic.eduwjgnet.com.

Research on jegosaponin A, a compound isolated from Styrax japonicus flowers with antinociceptive activity, has specifically investigated the involvement of the GABAergic and serotonergic systems in its effects nih.govresearchgate.netresearchgate.net. Studies using antagonists for the GABA-A receptor (flumazenil) and the 5-HT1A receptor (WAY100635) demonstrated that these antagonists blocked or reversed the antinociceptive effect of jegosaponin A, indicating the involvement of these systems nih.govresearchgate.net. Furthermore, administration of jegosaponin A significantly increased the content of 5-HT and its metabolite (5-HIAA) in the hippocampus and striatum of mice, providing biochemical evidence for its influence on the serotonergic system nih.govresearchgate.netresearchgate.net.

These findings suggest that compounds from Styrax japonicus, including potentially this compound, may exert analgesic effects, at least in part, through modulation of GABAergic and serotonergic neurotransmission.

Analysis of Anti-inflammatory Pathways and Molecular Mediators

Inflammation is a complex biological response involving various pathways and molecular mediators mdpi.comnih.govmdpi.com. Compounds with anti-inflammatory properties can modulate these pathways, influencing the production and activity of mediators such as cytokines, chemokines, and enzymes mdpi.commdpi.comnih.gov.

While some compounds from Styrax japonicus, such as styraxoside A, have shown anti-inflammatory activities, the search results indicate that jegosaponin A did not show a significant anti-inflammatory effect in a mouse paw edema test nih.gov. However, the antinociceptive effect of jegosaponin A was implied to be associated with its sedative and anxiolytic activities rather than anti-inflammatory effects in that specific study nih.govresearchgate.net.

General mechanisms of anti-inflammatory agents involve inhibiting enzymes like cyclooxygenase (COX) and modulating signaling pathways like NF-κB and MAPK, which are involved in the production of inflammatory mediators researchgate.netpatsnap.commdpi.comnih.govcellsignal.com. Anti-inflammatory interleukins, such as IL-4, IL-10, and IL-13, play a role in suppressing pro-inflammatory signaling and resolving inflammation mdpi.com.

Further investigation is required to determine if this compound specifically influences anti-inflammatory pathways and molecular mediators, distinct from the observations made for jegosaponin A in the cited studies.

Data Tables

Based on the search results regarding the involvement of neurotransmitter systems in the antinociceptive effect of jegosaponin A, the following data can be presented in a table:

| Compound | Animal Model Used | Neurotransmitter System Investigated | Key Finding | Reference |

| Jegosaponin A | Mice (Antinociceptive tests) | GABAergic and Serotonergic Systems | Antinociceptive effect blocked by GABA-A antagonist (flumazenil). | nih.govresearchgate.net |

| Jegosaponin A | Mice (Antinociceptive tests) | GABAergic and Serotonergic Systems | Antinociceptive effect reversed by 5-HT1A antagonist (WAY100635). | nih.govresearchgate.net |

| Jegosaponin A | Mice (Brain tissue analysis) | Serotonergic System | Increased levels of 5-HT and 5-HIAA in hippocampus and striatum. | nih.govresearchgate.netresearchgate.net |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not found in search results |

| Jegosaponin A | Not found in search results |

| Flumazenil (B1672878) | 3371 |

| WAY100635 | 5742 |

| 5-HT (Serotonin) | 5208 |

| 5-HIAA | 1011 |

| GABA | 149 |

| Indomethacin (INDO) | 3715 |

| Diazepam (DZP) | 3016 |

| Naloxone HCl (NXH) | 5284607 |

| SCH23390 | 6437809 |

This compound, a lignan glycoside isolated from the plant Styrax japonicus, has been the subject of scientific inquiry to understand the mechanisms underlying its observed biological activities. Investigations have delved into its influence on cellular signaling pathways and its effects within the complex environment of preclinical in vivo models.

Influence on Cell Signaling Cascades (e.g., Phosphorylation Events)

Cell signaling cascades are fundamental processes that govern cellular responses to external and internal stimuli. These cascades often involve a series of molecular interactions, including the binding of ligands to receptors and the subsequent activation of intracellular signaling molecules khanacademy.orgmdpi.com. A critical regulatory mechanism within these pathways is protein phosphorylation, where the addition or removal of phosphate (B84403) groups can significantly alter protein conformation, activity, and interactions vdoc.pubnih.gov. This intricate process is mediated by kinases and phosphatases and plays a vital role in transducing signals from the cell surface to downstream effectors, ultimately influencing cellular behavior mdpi.comnih.govslideshare.net.

While direct experimental data specifically detailing the influence of this compound on phosphorylation events is not prominently featured in the provided search results, the importance of phosphorylation in various biological processes, including those potentially modulated by lignan glycosides, is well-established vdoc.pubnih.gov. Studies on other natural compounds have demonstrated the ability to modulate phosphorylation-dependent pathways. For example, sesamin, another lignan, has been shown to inhibit the phosphorylation of ERK, a key component of the MAPK pathway, in activated T cells, thereby influencing T cell activation researchgate.net. Similarly, A-type cranberry proanthocyanidins have been reported to reduce the phosphorylation of ERK, JNK, and p38 in the context of inhibiting MMP-1 production vdoc.pub. These examples underscore the potential for natural products, including lignan glycosides like this compound, to interact with and modulate cellular signaling cascades through mechanisms involving protein phosphorylation.

Further targeted research is necessary to precisely identify which specific kinases or phosphatases, if any, are affected by this compound and how these interactions translate into its observed biological effects. Elucidating these specific phosphorylation events would provide critical insights into the compound's mechanism of action at the cellular level.

Preclinical In Vivo Models for Mechanistic Elucidation

Preclinical in vivo models are indispensable tools for investigating the biological activities and underlying mechanisms of potential therapeutic compounds within a living organism reading.ac.uk. These models allow researchers to assess a compound's efficacy, pharmacokinetics, and pharmacodynamics, as well as its effects on various organ systems and physiological processes in a more complex and integrated manner than in vitro studies offspringbiosciences.comnih.gov. Studies on Styrax japonicus extracts and isolated compounds, which may contain this compound, have utilized animal models to explore various biological activities, including antinociceptive and antifungal effects nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Use of Specific Animal Models to Investigate Biological Activities (e.g., in vivo antifungal models, in vivo neuroprotection models)

Animal models have been instrumental in evaluating the biological activities of compounds derived from Styrax japonicus. For the investigation of antinociceptive effects, studies have employed standard pain models in mice, such as the hot plate test, acetic acid-induced writhing test, and formalin test researchgate.net. These models are used to assess a compound's ability to reduce sensitivity to thermal, chemical, or inflammatory pain stimuli, providing insights into its potential analgesic properties researchgate.net. Research on jegosaponin A, a compound isolated from Styrax japonicus flowers, utilized these models to demonstrate its significant antinociceptive responses nih.govresearchgate.netresearchgate.net.

In the realm of antifungal research, in vivo models are employed to evaluate the effectiveness of compounds against fungal infections and to investigate their mechanisms of action within a living host researchgate.netfrontiersin.orgnih.gov. While the provided information mentions the antifungal effects of this compound and B, detailed descriptions of specific in vivo antifungal models used for these compounds are limited researchgate.net. However, the use of mouse systemic fungal infection models is a common approach in preclinical antifungal studies to assess a compound's ability to reduce fungal burden and improve survival frontiersin.orgnih.gov. Studies on other antifungal agents have utilized in vivo fluorescent studies to explore membrane-active mechanisms researchgate.net.

Regarding neuroprotection, while the search results discuss the potential neuroprotective aspects of analgesics and the involvement of neurotransmitter systems relevant to neurological function, specific in vivo neuroprotection models directly applying this compound were not detailed numberanalytics.com. Nevertheless, the investigation of its effects on neurotransmitter systems, particularly in the context of pain relief, suggests a potential area for future research in neuroprotection nih.govresearchgate.netresearchgate.net.

Biomarker Analysis and Pharmacodynamic Profiling in Animal Tissues

Biomarker analysis and pharmacodynamic profiling in animal tissues are critical for understanding the biological impact of a compound in vivo. Biomarkers can serve as indicators of drug activity, disease progression, or physiological response innovad-global.comnih.gov. Pharmacodynamic studies aim to characterize the biochemical and physiological effects of a compound and its mechanism of action within the body offspringbiosciences.com.

In the study investigating the antinociceptive effects of jegosaponin A, biomarker analysis was conducted by quantifying the levels of neurotransmitters and their metabolites in specific brain regions of mice nih.govresearchgate.netresearchgate.net. This involved measuring the concentrations of 5-HT and 5-HIAA in the hippocampus and striatum following administration of the compound, providing direct evidence of its influence on the serotonergic system in these tissues nih.govresearchgate.netresearchgate.net.

Techniques such as immunohistochemistry, immunofluorescence, and in situ hybridization are valuable for biomarker analysis in intact tissues, allowing for the visualization and quantification of specific molecular targets and cellular markers ucsd.edu. These methods can provide insights into how a compound alters protein expression, cellular localization, and tissue composition ucsd.edu. Pharmacodynamic profiling can also involve assessing the binding characteristics of a compound to its target receptors or enzymes in animal tissues offspringbiosciences.com.

Histopathological and Immunochemical Assessments in Organ Systems

Histopathological assessment involves the microscopic examination of tissue samples to identify structural changes caused by disease or in response to treatment rcpath.orgwindows.net. This technique is crucial for evaluating tissue damage, inflammation, and other morphological alterations in various organ systems rcpath.org. Immunochemical assessments, such as immunohistochemistry, complement histopathology by using antibodies to detect specific proteins within tissue sections, providing information on the expression levels and spatial distribution of potential molecular targets or markers of biological activity ucsd.edu.

In the context of evaluating antifungal efficacy in in vivo models, histopathological studies are commonly performed to assess fungal invasion of tissues and the host's inflammatory response frontiersin.org. While the provided information mentions the use of histopathological studies in a mouse systemic fungal infection model, specific findings regarding this compound were not detailed frontiersin.org. These assessments are vital for understanding the protective effects of a compound on organ integrity during infection.

Immunohistochemistry and immunofluorescence techniques, as highlighted for biomarker analysis, can be applied to tissue sections from animal models to investigate the effects of this compound on the expression of specific proteins related to inflammation, cell signaling, or other relevant pathways in different organ systems ucsd.edu.

Investigation of Neurotransmitter System Involvement (e.g., GABAergic and Serotonergic Systems for Analgesic Effects)

The involvement of neurotransmitter systems, particularly the GABAergic and serotonergic systems, is a key area of investigation for compounds exhibiting analgesic properties nih.govresearchgate.netmdpi.compatsnap.com. The GABAergic system, mediated by the inhibitory neurotransmitter GABA, plays a significant role in modulating neuronal activity and pain transmission scienceopen.comgraphyonline.comfrontiersin.org. The serotonergic system, involving serotonin (5-HT), is also known to influence pain perception through descending pathways from the brain to the spinal cord mdpi.comelifesciences.orguic.eduwjgnet.com.

Studies on jegosaponin A, an antinociceptive compound from Styrax japonicus, have provided evidence for the involvement of both the GABAergic and serotonergic systems in its analgesic effects nih.govresearchgate.netresearchgate.net. The use of pharmacological antagonists demonstrated that blocking GABA-A receptors with flumazenil or 5-HT1A receptors with WAY100635 attenuated or reversed the antinociceptive effects of jegosaponin A nih.govresearchgate.net. Furthermore, biochemical analysis revealed that jegosaponin A administration led to increased levels of 5-HT and its metabolite 5-HIAA in specific brain regions, indicating a modulation of serotonergic neurotransmission nih.govresearchgate.netresearchgate.net. These findings strongly suggest that compounds from Styrax japonicus, including potentially this compound, may exert analgesic effects by influencing the activity of these crucial neurotransmitter systems.

Analysis of Anti-inflammatory Pathways and Molecular Mediators

Inflammation is a complex process mediated by a network of signaling pathways and a diverse array of molecular mediators, including cytokines, chemokines, and enzymes mdpi.comnih.govmdpi.com. Compounds with anti-inflammatory properties can modulate these intricate processes to reduce the inflammatory response mdpi.comnih.gov. This can involve inhibiting the production or activity of pro-inflammatory mediators or promoting the generation of anti-inflammatory and pro-resolving molecules mdpi.comnih.gov.

While some constituents of Styrax japonicus have demonstrated anti-inflammatory activities, the provided search results indicate that jegosaponin A did not show significant anti-inflammatory effects in a standard animal model nih.gov. However, this does not preclude the possibility that this compound may possess distinct effects on inflammatory pathways.

General mechanisms of anti-inflammatory compounds include the inhibition of enzymes like COX, which are involved in the synthesis of inflammatory prostaglandins, and the modulation of key signaling pathways such as NF-κB and MAPK, which regulate the expression of numerous inflammatory genes researchgate.netpatsnap.commdpi.comcellsignal.com. Anti-inflammatory cytokines, such as IL-10, play a crucial role in resolving inflammation and maintaining immune homeostasis mdpi.com.

Further dedicated studies are needed to specifically investigate the effects of this compound on various anti-inflammatory pathways and molecular mediators to determine if it possesses anti-inflammatory properties and to elucidate the underlying mechanisms if it does.

Data Tables

Based on the research findings regarding the involvement of neurotransmitter systems in the antinociceptive effect of jegosaponin A, the following data is presented:

| Compound | Animal Model | Investigation | Key Finding | Reference |

| Jegosaponin A | Mice (Antinociceptive tests) | Effect of GABA-A receptor antagonist (Flumazenil) | Antinociceptive effect blocked. | nih.govresearchgate.net |

| Jegosaponin A | Mice (Antinociceptive tests) | Effect of 5-HT1A receptor antagonist (WAY100635) | Antinociceptive effect reversed. | nih.govresearchgate.net |

| Jegosaponin A | Mice (Analysis of brain tissue) | Measurement of 5-HT and 5-HIAA levels in hippocampus and striatum | Significantly increased levels of 5-HT and 5-HIAA observed. | nih.govresearchgate.netresearchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Styraxjaponoside a

Identification of Key Pharmacophoric Features and Functional Groups

Pharmacophoric features represent the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. Functional groups are specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties ebi.ac.ukthegoodscentscompany.com. In the context of SAR, identifying key pharmacophoric features and functional groups is crucial for understanding how a molecule interacts with its biological target and which parts of the molecule are essential for its activity naturalproducts.netvdoc.pub.

Design and Synthesis of Styraxjaponoside A Analogs for SAR Elucidation

The design and synthesis of analogs involve creating modified versions of a lead compound to systematically explore how changes in chemical structure affect biological activity. This process is fundamental to SAR elucidation, allowing researchers to determine which parts of the molecule are essential for activity, which can be modified to improve potency or other properties, and which modifications are detrimental.

Based on the available search results, there is no specific information detailing the design and synthesis of this compound analogs for the purpose of comprehensive SAR elucidation. While analog synthesis is a common practice in medicinal chemistry, published studies specifically reporting the creation and testing of a series of this compound derivatives to understand its SAR were not found.

Targeted Chemical Modifications of the Lignan (B3055560) Glycoside Scaffold

Targeted chemical modifications of a molecular scaffold involve making specific changes to different parts of the core structure to understand their contribution to activity. For a lignan glycoside like this compound, this could involve modifications to the lignan core (e.g., altering substitution patterns on the aromatic rings, modifying the linkage between the phenylpropane units) or the glycoside moiety (e.g., changing the type of sugar, modifying the linkage position, or altering hydroxyl groups on the sugar).

The search results did not provide specific examples of targeted chemical modifications performed on the lignan glycoside scaffold of this compound. General studies on other compound classes demonstrate the importance of positional effects of chemical modifications on activity, and SAR studies on other natural products from Styrax, such as egonol (B1663352) derivatives, have shown that the nature and position of substituents can influence activity. However, this specific approach applied to the this compound scaffold was not found in the provided information.

Stereochemical Probing through Diastereomers and Enantiomers

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity because biomolecules (like proteins and enzymes) are often chiral and interact specifically with ligands based on their spatial orientation. Stereoisomers, such as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not enantiomers), can exhibit significantly different biological properties. Studying the activity of different stereoisomers of a compound is a valuable approach in SAR to understand the stereochemical requirements for binding to a target.

There was no information in the search results regarding stereochemical probing of this compound through the synthesis or evaluation of its diastereomers or enantiomers. While the principles of stereochemistry and its importance in drug-target interactions are well-established, specific studies applying this to this compound were not found.

Computational Approaches to SAR/SPR of this compound

Computational approaches, such as molecular docking and molecular dynamics simulations, are powerful tools used in modern drug discovery and SAR/SPR studies. These methods can provide insights into the potential binding modes of a ligand with its target, estimate binding affinities, and simulate the dynamic behavior of the ligand-target complex.

Limited computational studies specifically on this compound were mentioned in the provided search results. One study that investigated the antifungal activity and action mechanisms of this compound and B utilized molecular docking researchgate.net.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation (binding pose) of a ligand when it is bound to a protein or other biological target. It estimates the binding affinity between the ligand and the target. Molecular dynamics simulations extend this by simulating the movement and interactions of atoms and molecules over time, providing a more realistic view of the dynamic nature of the ligand-target complex and allowing for the study of binding stability and conformational changes. These simulations can help to understand the molecular basis of activity and the factors influencing binding strength and kinetics ebi.ac.uk.

In the context of this compound, a molecular docking study was performed as part of an investigation into its antifungal activity and action mechanisms researchgate.net. This study suggested that this compound and B might exert their antifungal effects via membrane-active mechanisms, with the docking analysis indicating potential interactions with the fungal membrane. While the specific details of the docking poses, interaction energies, or the identification of particular membrane components as targets were not provided in the search snippets, this indicates that computational methods are being applied to understand the mechanism of action, which is a key aspect of SAR/SPR. Molecular dynamics simulations could further explore the stability of these membrane interactions and the impact of this compound on membrane properties, although no such detailed MD studies specifically on this compound were found in the provided results.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical relationships between the chemical structure of a molecule and its biological activity. QSAR models aim to correlate measurable or calculable physical or molecular properties (descriptors) with a specific biological effect, often expressed in terms of an equation. This allows for the prediction of the biological activity of new or untested compounds based on their structural features. QSAR studies can help identify the key structural characteristics that influence activity and guide the design of compounds with improved potency or desired properties. While QSAR has been applied to various compound classes to estimate properties like redox potential or antioxidant activities, and improved QSAR models have been developed for predicting the activity of polyphenols and their analogues, specific QSAR studies focused on this compound were not found in the conducted searches.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a technique used in drug discovery to identify the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to trigger a biological response. A pharmacophore is an abstract concept representing the common spatial arrangement of functional groups crucial for activity, such as hydrogen-bond donors, acceptors, charged groups, and hydrophobic regions. Pharmacophore models can be built using either ligand-based or structure-based approaches. Ligand-based methods derive pharmacophores from a set of known active compounds, while structure-based methods utilize the 3D structure of the biological target. These models are then widely used for fast and accurate virtual screening of large compound databases to identify potential drug candidates with similar interaction profiles. Virtual screening is a computational technique that evaluates libraries of compounds to predict those most likely to bind to a target protein. It can significantly reduce the time and cost associated with traditional high-throughput screening. While pharmacophore modeling and virtual screening are important tools in modern drug discovery, specific applications involving this compound were not identified in the search results.

Chemoinformatics and Machine Learning Applications in SAR

Chemoinformatics involves the use of computational and informational techniques applied to chemical problems. In the context of SAR, chemoinformatics tools are used to manage, analyze, and model chemical data, including structural information and biological activity data. Machine learning algorithms have become increasingly valuable in SAR studies and virtual screening approaches. Supervised machine learning techniques can build predictive models based on datasets of known active and inactive compounds, allowing for the prediction of activity for new compounds. Various machine learning algorithms, such as random forest, support vector machines, and neural networks, have been successfully applied in virtual screening strategies and SAR analysis to predict the probability of a compound being active. These methods can help in exploring the relationship between structural features and biological activity and guide the selection or design of compounds with desired properties. Although chemoinformatics and machine learning are powerful tools in modern drug discovery and SAR analysis, specific research detailing their application to this compound was not found in the conducted searches.

Chemical Synthesis and Analog Development of Styraxjaponoside a

Total Synthesis Approaches to Styraxjaponoside A

Total synthesis aims to construct a target molecule from simple, commercially available starting materials through a series of controlled chemical reactions. This often requires careful planning and execution to overcome challenges related to molecular complexity and stereochemical control.

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a crucial tool in planning the total synthesis of complex molecules. sathyabama.ac.inresearchgate.net It involves working backward from the target molecule, conceptually breaking it down into simpler precursor fragments using known reliable chemical reactions in reverse. sathyabama.ac.inresearchgate.netchemistrydocs.com These conceptual cleavages are termed "disconnections." sathyabama.ac.inchemistrydocs.com Strategic disconnections are chosen based on factors such as simplifying the molecular structure, revealing potential starting materials, and allowing for the introduction of necessary functional groups and stereocenters. sathyabama.ac.inchemistrydocs.comlkouniv.ac.in The goal is to arrive at readily available or easily synthesized building blocks. sathyabama.ac.inchemistrydocs.com While general principles of retrosynthesis are well-established, specific retrosynthetic routes for this compound were not detailed in the provided search results. sathyabama.ac.inresearchgate.netchemistrydocs.comlkouniv.ac.in

Development of Stereoselective Synthetic Methodologies (e.g., Asymmetric Synthesis)

Creating molecules with specific three-dimensional arrangements (stereochemistry) is paramount in natural product synthesis, as different stereoisomers can have vastly different biological properties. rsc.orgchemistrydocs.com Stereoselective synthesis aims to preferentially form one stereoisomer over others. chemistrydocs.com Asymmetric synthesis, a subset of stereoselective synthesis, involves the use of chiral reagents, catalysts, or conditions to induce asymmetry in a reaction, leading to the formation of enantiomerically enriched products. chemistrydocs.comunicamp.br Achieving high levels of stereoselectivity is often a significant challenge in the total synthesis of complex natural products. rsc.orgchemistrydocs.com The development and application of stereoselective methodologies, such as asymmetric catalysis or the use of chiral auxiliaries, are critical for the successful construction of molecules with defined stereochemistry. rsc.orgchemistrydocs.comunicamp.br While the importance of stereoselective methodologies in the synthesis of complex molecules is highlighted, specific examples applied to the total synthesis of this compound were not found in the search results. rsc.orgchemistrydocs.comunicamp.br

Protecting Group Chemistry and Reaction Optimization

Protecting groups are temporarily installed chemical moieties that mask reactive functional groups during a synthetic sequence to prevent unwanted side reactions. utsouthwestern.edunih.govtcichemicals.comsioc-journal.cn The judicious selection and removal of protecting groups are essential for the success of a multi-step synthesis. utsouthwestern.edunih.govtcichemicals.comsioc-journal.cn An ideal protecting group should be easy to install, stable under the reaction conditions required for transformations elsewhere in the molecule, and easily removable without affecting other functional groups. utsouthwestern.edutcichemicals.com Protecting groups can also influence the reactivity and stereochemical outcome of reactions. sioc-journal.cn Reaction optimization involves systematically varying reaction parameters such as temperature, solvent, concentration, reaction time, and reagent stoichiometry to maximize yield, purity, and selectivity. These aspects are fundamental to any complex organic synthesis, including the total synthesis of natural products. lkouniv.ac.in Specific details regarding protecting group strategies and reaction optimization for this compound synthesis were not available in the provided information. utsouthwestern.edunih.govtcichemicals.comsioc-journal.cn

Semisynthesis of this compound from Available Natural Precursors

Semisynthesis involves the chemical modification of a naturally occurring compound to produce a desired product. researchgate.netresearchgate.netnih.gov This approach can be advantageous when the natural precursor is readily available in sufficient quantities and possesses a significant portion of the target molecule's structural complexity. researchgate.netresearchgate.netnih.gov Semisynthesis can offer a more efficient route compared to total synthesis, especially for complex natural products. researchgate.netresearchgate.netnih.gov The provided search results mention Styraxjaponoside C being identified and also refer to semisynthetic compounds in the context of Nepeta prattii and lignan (B3055560) glycosides, indicating that semisynthetic approaches are relevant in the study of this class of compounds. researchgate.netresearchgate.net One search result also mentions Styraxjaponoside C being isolated from Styrax japonica. researchgate.net However, a specific semisynthesis of this compound was not detailed. researchgate.netresearchgate.net

Development of Diverse Synthetic Analogs and Derivatives

The development of synthetic analogs and derivatives of natural products is a common practice in medicinal chemistry and chemical biology. biomolther.orgresearchgate.netmdpi.com These modified compounds can be designed to improve biological activity, enhance stability, alter pharmacokinetic properties, or probe structure-activity relationships. researchgate.netmdpi.com Synthetic analogs can be prepared through modifications of the natural product itself (semisynthesis) or through total synthesis with variations introduced during the synthetic route. researchgate.netmdpi.com The search results indicate that synthetic analogs of natural products, including lignan glycosides, are being developed and evaluated for various biological activities. biomolther.orgresearchgate.netmdpi.com For instance, semisynthetic derivatives from Styrax suberifolius have been generated and tested for anthelmintic activity. researchgate.net Another study mentions Styraxjaponoside C and other known compounds being isolated from Styrax japonica. researchgate.net While the concept of developing synthetic analogs is relevant to compounds like this compound, specific details on the synthesis and evaluation of its diverse synthetic analogs were not extensively provided in the search results. biomolther.orgresearchgate.netmdpi.com

Design Principles for Analog Libraries with Enhanced Biological Activities

General principles for designing analog libraries with enhanced biological activities typically involve modifying the core structure of a lead compound to improve properties such as potency, selectivity, metabolic stability, and pharmacokinetic profiles. This often includes strategies like structure-activity relationship (SAR) studies, isosteric replacements, scaffold hopping, and the introduction of various functional groups to explore their impact on biological interactions. However, specific design principles applied to create analog libraries of this compound with enhanced biological activities were not found in the provided search results.

Catalytic Methods for Efficient Derivatization

Efficient derivatization of organic compounds often employs catalytic methods to facilitate specific chemical transformations, such as glycosylation, esterification, or ether formation, depending on the functional groups present in the molecule. Various catalysts, including acids, bases, organometallic complexes, and enzymes, can be utilized to enhance reaction rates, improve yields, and control selectivity. While general derivatization techniques exist, including those involving catalysts for modifying functional groups like alcohols and amines bioregistry.io, specific catalytic methods developed or used for the efficient derivatization of this compound were not detailed in the reviewed literature.

Exploration of Novel Scaffolds Based on this compound Structure

The exploration of novel scaffolds based on a lead compound's structure involves using the key structural features or pharmacophore of the original molecule as a starting point to design entirely new molecular frameworks that may retain or enhance desired biological activities. This process often utilizes techniques such as computational modeling, fragment-based design, and diversity-oriented synthesis. Although the concept of exploring novel scaffolds is a significant aspect of drug discovery and chemical biology, information regarding the exploration of novel scaffolds specifically based on the structure of this compound was not identified in the provided search results.

Advanced Analytical Methodologies for Detection and Quantification of Styraxjaponoside a

High-Performance Chromatographic Methods for Separation and Identification

Chromatographic techniques are fundamental for separating Styraxjaponoside A from other compounds present in plant extracts or biological samples. This separation is a necessary precursor to accurate identification and quantification.

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV, PDA)

HPLC and UPLC are widely used for the analysis of lignans (B1203133), including this compound, due to their ability to separate complex mixtures. These techniques are often coupled with various detectors to enhance selectivity and sensitivity.

Studies on Lancea tibetica, which contains Styraxjaponoside C (a related lignan (B3055560) glycoside), have successfully utilized HPLC with UV detection for the simultaneous determination of multiple lignans. This method demonstrated good linearity, repeatability, and accuracy, with limits of detection and quantification in the µg/mL range. nih.govthieme-connect.com The analysis was performed within 45 minutes. nih.govthieme-connect.com The mobile phase and extraction methods were optimized for effective separation and recovery. nih.govthieme-connect.com

UPLC coupled with UV and mass spectrometry detectors (UPLC-UV/MS) has also been applied for the quantitative and qualitative determination of lignans, including Styraxjaponoside C, in Lancea tibetica. thieme-connect.com The separation of standard compounds was achieved using a C18 column with a mobile phase consisting of water and acetonitrile, both containing 0.05% formic acid. thieme-connect.com The column temperature was maintained at 40°C. thieme-connect.com

HPLC with UV detection has also been used to study extracts from Styrax officinalis, allowing for the distinction, identification, and quantification of phenolic compounds, a class that includes lignans like this compound. scielo.brscielo.br

While specific detailed chromatographic parameters for this compound using UPLC or HPLC with UV/PDA were not extensively detailed in the search results, the successful application of these methods for related lignan glycosides and other compounds in Styrax species and other plants suggests their applicability for this compound. The use of UV or PDA detectors is common for compounds with chromophores, which lignans typically possess.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally suitable for the analysis of volatile or easily derivatizable compounds. While lignans like this compound are relatively non-volatile due to their glycosidic structure, GC-MS has been employed for the analysis of trimethylsilyl (B98337) (TMS) derivatives of lignans. ebi.ac.uk This derivatization makes the compounds more volatile and suitable for GC analysis. GC-MS has been used to study the mass fragmentation patterns of TMS derivatives of various lignans, including matairesinoside, a compound also found in Styrax japonica alongside this compound. ebi.ac.uknih.govebi.ac.uk This suggests that GC, coupled with MS, could potentially be used for the analysis of this compound after appropriate derivatization, although direct application of GC to the intact glycoside is unlikely.

Supercritical Fluid Chromatography (SFC)

No specific information regarding the application of Supercritical Fluid Chromatography (SFC) for the analysis of this compound was found in the provided search results.

Advanced Spectrometric Techniques for Quantification and Structural Validation

Spectrometric techniques are essential for confirming the identity of this compound and for its precise quantification, often in conjunction with chromatographic separation.

Tandem Mass Spectrometry (MS/MS, ESI-MS/MS, HRMS/MS) for Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the mass-to-charge ratio of ions and is widely used for the identification and quantification of chemical compounds. libretexts.orgacdlabs.compitt.edu Tandem mass spectrometry (MS/MS) provides structural information by fragmenting ions and analyzing the resulting fragments. acdlabs.comwikipedia.org Electrospray ionization (ESI) is a common ionization technique for polar molecules like glycosides, producing charged molecules in the gas phase. pitt.eduwikipedia.org

ESI-MS/MS has been utilized for the characterization of reference standards, including Styraxjaponoside C, in the analysis of Lancea tibetica. thieme-connect.com This technique helps in discussing proposed fragmentation pathways, which are crucial for structural elucidation and confirmation. thieme-connect.com

High-Resolution Mass Spectrometry (HRMS), often coupled with tandem MS (HRMS/MS), provides accurate mass measurements that can be used to determine the elemental composition of a molecule or ion. msacl.orgnih.gov UHPLC-Orbitrap-Ion Trap Mass Spectrometry, a type of HRMS coupled with MS/MS capabilities, has been mentioned in the context of analyzing this compound and B. dntb.gov.ua This advanced technique allows for precise mass determination and detailed fragmentation analysis, aiding in the confident identification and structural validation of these compounds. The combination of HRMS with MS/MS is particularly valuable for analyzing complex samples and confirming the presence of target compounds like this compound based on their exact mass and characteristic fragmentation patterns.

Quantitative NMR (qNMR) for Purity and Content Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. ebi.ac.uknih.govbiomolther.orgresearchgate.net Quantitative NMR (qNMR) extends this capability to quantify the amount of a specific substance in a sample by comparing the intensities of its characteristic NMR signals to those of a known standard.

NMR spectroscopy, including 1D and 2D NMR experiments (such as HSQC, 1H-1H COSY, and HMBC), was used in the initial structural determination of this compound and B isolated from Styrax japonica. ebi.ac.uknih.govbiomolther.orgresearchgate.net This highlights the importance of NMR in confirming the structure of isolated compounds.

While direct mentions of qNMR specifically for the routine quantification or purity determination of this compound were not prominent in the search results, qNMR is a recognized technique for determining the purity and content of isolated compounds. A study on jegosaponin A, another compound isolated from Styrax japonicus, reported using 1H-QNMR for purity determination, indicating the applicability of qNMR in the analysis of compounds from this plant species. mdpi.com This suggests that qNMR could be a valuable method for assessing the purity and quantifying this compound once isolated.

Hyphenated Techniques for Complex Matrix Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated techniques couple a separation method, such as liquid chromatography (LC) or gas chromatography (GC), with a detection method, most commonly mass spectrometry (MS). This combination allows for the separation of complex mixtures before the components are introduced into the mass spectrometer for identification and quantification. This is particularly advantageous when dealing with complex matrices that contain numerous compounds that could interfere with the analysis of the target analyte ebi.ac.uk.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely used for the analysis of non-volatile and semi-volatile compounds, including many natural products like lignans ebi.ac.ukebi.ac.uk. In LC-MS/MS, the liquid chromatograph separates the components of a sample. The separated analytes are then ionized and introduced into the mass spectrometer. Tandem mass spectrometry involves multiple stages of mass analysis, typically using a triple quadrupole (QqQ) system ebi.ac.ukctdbase.org. The first quadrupole selects a precursor ion based on its mass-to-charge ratio (m/z). This precursor ion is then fragmented in a collision cell, and a subsequent quadrupole selects and quantifies specific product ions ebi.ac.uk. This multiple reaction monitoring (MRM) mode provides a high degree of selectivity and sensitivity, making it suitable for analyzing target compounds in complex matrices with reduced interference ebi.ac.ukctdbase.org.

A liquid chromatographic method coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been developed and validated for the quantification of styraxlignolide A in rat plasma cdutcm.edu.cn. Styraxlignolide A is a pharmacologically active ingredient also isolated from Styrax japonica and appears to be closely related to this compound cdutcm.edu.cnnih.gov. In this method, styraxlignolide A was extracted from rat plasma using ethyl acetate (B1210297) cdutcm.edu.cn. The separation was achieved on an Atlantis dC18 column using a mixture of methanol (B129727) and ammonium (B1175870) formate (B1220265) as the mobile phase cdutcm.edu.cn. Detection was performed by tandem mass spectrometry in multiple reaction monitoring mode cdutcm.edu.cn. This demonstrates the applicability of LC-MS/MS for the analysis of Styrax japonica lignans in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS), and particularly GC-MS/MS, is typically used for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition. While this compound is a glycoside and may require derivatization to become sufficiently volatile for GC analysis, GC-MS/MS offers similar advantages to LC-MS/MS in terms of selectivity and sensitivity for suitable analytes in complex matrices. The process involves chromatographic separation on a GC column, followed by electron ionization or chemical ionization in the mass spectrometer, and then mass analysis, including fragmentation in MS/MS mode for enhanced specificity. GC-MS/MS has been applied to the analysis of various compounds in biological samples, offering low limits of detection.

The choice between LC-MS/MS and GC-MS/MS for the analysis of this compound depends on its specific chemical properties, including volatility and thermal stability. Given its glycosidic structure, LC-MS/MS is generally the preferred technique for such compounds due to its suitability for less volatile and polar molecules.

Bioanalytical Method Development for In Vitro and Preclinical In Vivo Samples

Bioanalytical method development is a critical process for the accurate and reliable quantification of analytes in biological matrices such as plasma, urine, tissue homogenates, and cell culture media. For compounds like this compound in preclinical in vivo studies or in vitro experiments, validated bioanalytical methods are essential to support pharmacokinetic, toxicokinetic, and in vitro metabolism studies.